4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline, also known as 4-MPA, is a synthetic compound with a wide range of applications in scientific research. It is an aniline derivative with a methoxy group and a trifluoromethyl group attached to the phenyl ring. 4-MPA has been developed as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and hypertension. It has also been used as a model compound for the development of novel drugs.
Scientific Research Applications
Synthetic Methodologies and Applications
One area of research involves the development of novel synthetic routes to produce functionalized anilines. For instance, a study by Itoh et al. (2002) explored the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines or corresponding phenols depending on the substituents, indicating the role of such compounds in synthetic organic chemistry as intermediates for further transformations (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002). Similarly, Gong and Kato (2001) detailed nucleophilic reactions involving α-trifluoromethyl imine, leading to the synthesis of β-trifluoromethyl β-anilino esters, showcasing the compound’s utility in creating structurally diverse molecules with potential for further chemical exploration (Gong & Kato, 2001).
High-Performance Materials
In the realm of materials science, the chemical modifications of anilines, including those related to 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline, have been investigated for their potential in creating high-performance materials. Suresh et al. (2003) reported on the synthesis of novel polycarbonates with high thermal stability derived from azo bisphenol amines, indicating the importance of such compounds in developing advanced materials with specific physical properties (Suresh, Gulotty, Bales, Inbasekaran, Chartier, Cummins, & Smith, 2003).
Electro-Optic and Photophysical Properties
Furthermore, research by Yang et al. (2004) on the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes highlights the photophysical properties of derivatives of this compound. This study demonstrates the compound's potential in the development of materials for optoelectronic applications, where the manipulation of charge transfer processes is crucial (Yang, Liau, Wang, & Hwang, 2004).
Safety and Hazards
Sigma-Aldrich provides “4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS).
Future Directions
The future directions of “4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline” are not clear from the available information. As a unique chemical provided by Sigma-Aldrich, it may have potential applications in various research fields . Further studies and experiments would be needed to explore its potential uses and benefits.
properties
IUPAC Name |
4-(4-methoxyphenoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-10-3-5-11(6-4-10)20-13-7-2-9(18)8-12(13)14(15,16)17/h2-8H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYFIKLXHJZTFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589742 | |
Record name | 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87294-18-6 | |
Record name | 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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